Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.1]octane scaffold with a ketone group at the 6-position and a tert-butoxycarbonyl (Boc) protective group at the 3-position. This compound is widely utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological and oncological pathways . Its rigid bicyclic structure enhances conformational stability, making it valuable for studying enzyme-substrate interactions or protein-ligand binding. The Boc group ensures stability during synthetic transformations while allowing deprotection under acidic conditions for further functionalization .
Properties
IUPAC Name |
tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPZHQDUXIZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxo-3-azabicyclo[321]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Position of Ketone Group
Protective Group Variations
Functional Group Modifications
- Amino Derivatives: The 1-amino variant (CAS 1780781-02-3) enables direct coupling with carboxylic acids or sulfonyl chlorides, expanding utility in peptide mimetics and kinase inhibitors .
- Hydroxyl-Substituted Analogues : The 3-hydroxy derivative (CAS 194222-05-4) introduces a chiral center, facilitating asymmetric synthesis of antibiotics like macrolides .
Pharmacological Relevance
- The 6-oxo-Boc derivative demonstrates superior binding affinity to dopamine D3 receptors (Ki = 12 nM) compared to its 3-oxo counterpart (Ki = 45 nM), highlighting the ketone position’s role in target engagement .
- The 1-amino variant shows promise in disrupting protein-protein interactions (PPIs), with IC₅₀ values < 1 μM in models of HIV-1 capsid assembly .
Biological Activity
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesizing relevant research findings, and case studies that highlight its pharmacological properties.
Structural Information
The compound's structure is characterized by a bicyclic framework, which is significant for its biological activity. The 2D structure can be represented as follows:
- Molecular Formula :
- SMILES : CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
- InChIKey : ZTFPZHQDUXIZOG-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross-section (CCS) values for various adducts of this compound are summarized in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.14377 | 151.5 |
| [M+Na]+ | 248.12571 | 159.5 |
| [M+NH4]+ | 243.17031 | 158.7 |
| [M+K]+ | 264.09965 | 157.3 |
| [M-H]- | 224.12921 | 149.7 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant (MDR) strains. For example, one study demonstrated that a related compound showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus .
The mechanism of action for these compounds often involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and transcription. The binding affinity and selectivity for these targets are critical for their effectiveness as antibacterial agents.
Case Studies
- Case Study on Antibacterial Efficacy :
- In Vivo Efficacy :
Safety and Toxicology
The safety profile of this compound has not been extensively documented; however, related compounds have shown some toxicity concerns:
Q & A
What analytical methods are recommended for assessing the purity of tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate?
Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) is the primary method for purity analysis, with protocols tailored to detect impurities ≤3% (e.g., residual solvents or byproducts). For example, related bicyclic tert-butyl carboxylates (e.g., CAS 848488-70-0) are analyzed using reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on characteristic peaks such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonances (δ ~170 ppm in ¹³C NMR). Mass spectrometry (MS) further validates molecular weight consistency (±1 Da).
How can researchers optimize the stereochemical outcomes during synthesis of derivatives?
Level: Advanced
Methodological Answer:
Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® AD-H column), are effective for isolating enantiomers. For bicyclic systems like 8-azabicyclo[3.2.1]octane derivatives, asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can enhance enantiomeric excess (ee). Computational modeling (DFT calculations) predicts steric and electronic influences on stereoselectivity. For example, stereochemical control in tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 167081-32-5) was achieved using Rh-catalyzed hydrogenation .
What safety protocols are essential for handling this compound?
Level: Basic
Methodological Answer:
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls (fume hoods) are required due to potential dust inhalation. Safety data for structurally similar compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) indicate no acute hazards, but prolonged exposure may cause skin/eye irritation . Storage should adhere to OSHA standards: airtight containers at 2–8°C, away from oxidizers.
How can computational methods predict reactivity in novel reactions?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* level) model electron distribution at the 6-oxo and 3-carboxylate groups, identifying nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). For azabicyclo derivatives like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), DFT-guided optimizations improved yields in ring-opening reactions by 20% .
What are the key challenges in synthesizing this compound?
Level: Basic
Methodological Answer:
Key challenges include:
- Ring Strain : The bicyclo[3.2.1]octane scaffold requires careful thermal control during cyclization to avoid side reactions.
- Oxo Group Stability : The 6-oxo moiety is prone to reduction; inert atmospheres (N₂/Ar) and low temperatures (−78°C) are recommended .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates diastereomers .
How can researchers validate the compound’s stability under varying pH conditions?
Level: Advanced
Methodological Answer:
Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hrs) to detect degradation products. For tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate (CAS 1824026-76-7), degradation at pH <3 involved lactam ring hydrolysis, while pH >10 led to tert-butyl ester cleavage . Kinetic modeling (first-order decay) quantifies half-lives.
What spectroscopic techniques are critical for structural elucidation?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1720 cm⁻¹) and tertiary amine (N–H) bends (~3300 cm⁻¹).
- 2D NMR : COSY and HSQC resolve overlapping signals in the bicyclic core. NOESY identifies spatial proximity between the tert-butyl group and bridgehead protons .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral derivatives (e.g., (1R,4R)-configured analogs in CAS 848488-70-0) .
How can reaction yields be improved in multi-step syntheses?
Level: Advanced
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 mins vs. 12 hrs for conventional heating) and improves yields by 15–30% in cycloadditions .
- Flow Chemistry : Continuous flow systems minimize intermediate degradation. For tert-butyl azabicyclo carboxylates, flow setups achieved 85% yield in nitro reductions vs. 65% batch yields .
- Catalyst Screening : High-throughput robotic platforms test Pd/C, PtO₂, or enzymes for hydrogenation efficiency.
What are the applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
The bicyclo[3.2.1]octane core mimics constrained peptide backbones, enhancing protease resistance in drug candidates. For example, tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives are intermediates in kinase inhibitors and opioid receptor modulators . The tert-butyl group improves solubility and metabolic stability.
How can researchers resolve conflicting NMR data for diastereomers?
Level: Advanced
Methodological Answer:
- Variable Temperature NMR : Lower temperatures (e.g., −40°C) slow conformational exchange, resolving split signals.
- Chiral Derivatization : Reacting with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) creates diastereomeric esters with distinct ¹⁹F NMR shifts .
- Dynamic NMR (DNMR) : Quantifies rotational barriers in carbamate groups (e.g., ΔG‡ ≈ 60–80 kJ/mol for tert-butyl 2-azabicyclo[2.2.2]octane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
